molecular formula C15H15NO3S2 B3035927 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether CAS No. 338777-78-9

4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

Cat. No. B3035927
CAS RN: 338777-78-9
M. Wt: 321.4 g/mol
InChI Key: VZTJDWQOVCIHIC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactions of related compounds have been studied. For example, a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Wilhelm and Schmidt (1969) detailed the synthesis of 3-phenyl-2,3-dihydro-4H-1,4-benzothiazine, which is closely related to the chemical structure of interest. They explored different chemical reactions to produce various derivatives.
  • Research by Duro et al. (1977) described the synthesis of related 3-phenyl-10-methyl-2,3-dihydropyridazine[4,5-b] [1,4]benzothiazin-1,4(10H)-dione compounds, highlighting the versatility of benzothiazine derivatives in chemical synthesis.

Pharmacological Activity

  • A study by Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of benzothiazinone, investigating their anti-inflammatory and analgesic activities. This suggests potential pharmacological applications for related compounds.
  • The work of Hadda et al. (2014) evaluated the antibacterial and antifungal activities of various heterocyclic benzothiazine derivatives, indicating their potential use in developing new antimicrobial agents.

Material Science and Other Applications

  • Coppo and Fawzi (1998) explored the synthesis of novel heterocycles, including benzothiazine derivatives, which could have implications in material science for creating new materials with unique properties.

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJDWQOVCIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 3
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 4
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 5
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 6
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

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